3-Diethylamino-1-propanol

Descripción general

Descripción

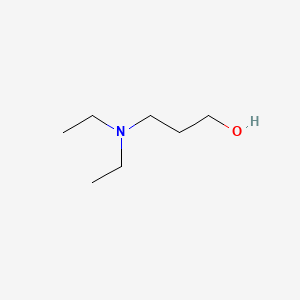

3-Dietilamino-1-propanol es un compuesto químico con la fórmula molecular C₇H₁₇NO. También se conoce por otros nombres como N,N-Dietil-3-hidroxilamina y 3-(Dietilamino)propanol . Este compuesto es un líquido transparente, incoloro a amarillo con un peso molecular de 131,22 g/mol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: 3-Dietilamino-1-propanol se puede sintetizar mediante varios métodos. Un método común implica la reacción de dietilamina con 3-cloropropanol en condiciones básicas. La reacción normalmente procede de la siguiente manera: [ \text{ClCH}2\text{CH}_2\text{CH}_2\text{OH} + \text{(C}_2\text{H}_5\text{)}_2\text{NH} \rightarrow \text{(C}_2\text{H}_5\text{)}_2\text{NCH}_2\text{CH}_2\text{CH}_2\text{OH} + \text{HCl} ]

Métodos de producción industrial: En entornos industriales, la producción de 3-Dietilamino-1-propanol a menudo implica el uso de reactores a gran escala y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la destilación y la purificación para eliminar impurezas y subproductos {_svg_3}.

Análisis De Reacciones Químicas

Tipos de reacciones: 3-Dietilamino-1-propanol se somete a diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar los aldehídos o cetonas correspondientes.

Reducción: Se puede reducir para formar aminas primarias o secundarias.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica para formar diferentes derivados.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH₄) y el borohidruro de sodio (NaBH₄) se utilizan a menudo.

Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se utilizan comúnmente en reacciones de sustitución.

Productos principales formados:

Oxidación: Formación de aldehídos o cetonas.

Reducción: Formación de aminas primarias o secundarias.

Sustitución: Formación de varios derivados sustituidos.

Aplicaciones Científicas De Investigación

3-Dietilamino-1-propanol tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como intermedio en la síntesis de varios compuestos orgánicos.

Biología: Se emplea en el estudio de vías bioquímicas y reacciones enzimáticas.

Medicina: Se utiliza en el desarrollo de compuestos farmacéuticos y sistemas de administración de fármacos.

Industria: Se utiliza en la producción de polímeros, resinas y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción de 3-Dietilamino-1-propanol implica su interacción con objetivos moleculares y vías específicas. Puede actuar como un nucleófilo en diversas reacciones químicas, facilitando la formación de nuevos enlaces químicos. En sistemas biológicos, puede interactuar con enzimas y receptores, influyendo en las vías bioquímicas y los procesos celulares .

Compuestos similares:

- 3-Dietilaminopropilamina

- 3-Dietilaminopropil cloruro

- 3-Dietilaminopropil acetato

Comparación: 3-Dietilamino-1-propanol es único debido a su grupo hidroxilo, que imparte una reactividad química diferente en comparación con compuestos similares. Por ejemplo, 3-Dietilaminopropilamina carece del grupo hidroxilo, lo que la hace menos reactiva en ciertas reacciones de oxidación. De manera similar, 3-Dietilaminopropil cloruro y 3-Dietilaminopropil acetato tienen diferentes grupos funcionales, lo que lleva a variaciones en su comportamiento químico y aplicaciones .

Comparación Con Compuestos Similares

- 3-Diethylaminopropylamine

- 3-Diethylaminopropyl chloride

- 3-Diethylaminopropyl acetate

Comparison: 3-Diethylamino-1-propanol is unique due to its hydroxyl group, which imparts different chemical reactivity compared to similar compounds. For instance, 3-Diethylaminopropylamine lacks the hydroxyl group, making it less reactive in certain oxidation reactions. Similarly, 3-Diethylaminopropyl chloride and 3-Diethylaminopropyl acetate have different functional groups, leading to variations in their chemical behavior and applications .

Actividad Biológica

3-Diethylamino-1-propanol (CAS Number: 622-93-5) is a tertiary amine compound with notable biological activities, particularly in the fields of pharmacology and environmental chemistry. This article explores its biological activity, focusing on its anticonvulsant properties, potential applications in CO2 capture, and safety profile.

- Molecular Formula : CHNO

- Molecular Weight : 131.216 g/mol

- Density : 0.9 g/cm³

- Boiling Point : 189.5 °C

- Melting Point : -12.63 °C (estimated)

- Flash Point : 65.6 °C

Anticonvulsant Activity

This compound has been identified as having anticonvulsant properties. Research indicates that it can modulate neurotransmitter systems, particularly through its interaction with serotonin pathways, which are crucial in regulating seizure activity. A notable study by Leadbetter et al. (1989) demonstrated that this compound could effectively reduce seizure activity in animal models, suggesting its potential for therapeutic use in epilepsy management .

Case Study: Seizure Modulation

In a controlled study, the effects of this compound were evaluated on seizure thresholds in rodent models. The results indicated a significant increase in the seizure threshold after administration of the compound compared to control groups, reinforcing its potential as an anticonvulsant agent.

Applications in CO2 Capture

Recent studies have explored the use of this compound as a solvent for post-combustion CO2 capture. Its low volatility and high absorption capacity make it a suitable candidate for reducing greenhouse gas emissions from industrial processes.

Experimental Findings

Bernhardsen et al. conducted experiments to assess the vapor-liquid equilibrium of this compound in aqueous solutions. The findings showed that the compound exhibited favorable absorption characteristics when blended with other amines, enhancing CO2 capture efficiency .

| Parameter | Value |

|---|---|

| pKa | 9.48 - 10.13 |

| CO2 Absorption Rate | Higher than MEA |

| Density (Loaded) | Measured values varied between 0.120 and 0.151 g/cm³ depending on concentration |

Safety and Toxicology Profile

The safety profile of this compound has been evaluated in various studies, focusing on its toxicity and potential hazards:

Propiedades

IUPAC Name |

3-(diethylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-3-8(4-2)6-5-7-9/h9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKCYFSZDBICRKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060762 | |

| Record name | 1-Propanol, 3-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-93-5 | |

| Record name | 3-(Diethylamino)-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylpropanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Diethylamino)-1-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol, 3-(diethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanol, 3-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-diethylaminopropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(DIETHYLAMINO)-1-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U57YOW5553 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Based on the provided research, what can be said about the antimicrobial activity of 1-Propanol, 3-(diethylamino)- in comparison to other tested compounds?

A1: The research paper specifically mentions that "3-diethylamino-1-propanol" showed good antimicrobial properties in metalworking fluids []. While the study does not directly compare its efficacy to every other tested compound, it highlights other strong candidates like L-2-methylamino-1-phenolpropanol, DL-2-benzylamino-1-propanol, 2-amino-2-methyl-1-propanol, 2-dimethylamino-2-methyl-1-propanol, 1-dimethylamino-3-propanol, and 3-amino-1-propanol. Further research would be needed to directly compare the efficacy of 1-Propanol, 3-(diethylamino)- to these specific compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.